molecular formula C12H14N4O3 B2463903 4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine CAS No. 1429418-93-8

4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine

Cat. No. B2463903
M. Wt: 262.269
InChI Key: BGFMNXVMFVDJAN-UHFFFAOYSA-N
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Description

The compound “4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine” is a complex organic molecule that contains a pyridine and a nitro-substituted pyrazole group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Nitro groups (-NO2) are functional groups that consist of one nitrogen atom and two oxygen atoms. It’s important to note that nitro groups are often used in the synthesis of explosives .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR spectroscopy, infrared spectroscopy, and X-ray crystallography .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Hydrogen Bonding in Derivatives: Studies have shown that molecules similar to 4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, exhibit complex hydrogen-bonded sheets, contributing to our understanding of molecular interactions in such compounds (Portilla et al., 2007).
  • Molecular-Electronic Structure: Isomers of related compounds demonstrate polarized molecular-electronic structures, offering insights into the electronic properties of pyrazole derivatives (Portilla et al., 2007).

Synthesis and Biological Activities

  • Synthesis of Derivatives: The synthesis process of related compounds, such as 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, has been explored, revealing potential analgesic and antibacterial activities (Oleshchuk et al., 2019).
  • Cyclization Reactions: Research on cyclizations of monocyclic 5-nitropyridin-2(1H)-ones has helped understand the formation of compounds with pyrazole structures (Smolyar & Yutilov, 2008).

Application in Imaging and Energetic Materials

  • PET Imaging Agents: Derivatives have been synthesized for potential use in PET imaging for detecting enzymes in neuroinflammation, showcasing the application in medical imaging (Wang et al., 2018).
  • Energetic Material Properties: Novel pyrazole compounds have been synthesized, demonstrating promising explosive properties and advancing the field of energetic materials (Dalinger et al., 2016).

Corrosion Inhibition and Surface Analysis

  • Corrosion Inhibitors: Research on heterocyclic diazoles, including pyrazoles, has shown their effectiveness as corrosion inhibitors, which is crucial in material science and engineering (Babić-Samardžija et al., 2005).

Antitumor Agents and Structural Studies

  • Antitumor Activity: Some pyridine derivatives related to this compound have exhibited antitumor activity, contributing to cancer research and drug development (Temple et al., 1992).
  • Ligand Complex Chemistry: The derivatives have been used as ligands, demonstrating their potential in the synthesis and study of complex chemical structures (Halcrow, 2005).

Anti-Inflammatory and Analgesic Properties

  • Anti-Inflammatory and Analgesic Activities: Novel pyrazolone derivatives have shown potential anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).

Safety And Hazards

Compounds containing nitro groups can be explosive and should be handled with care . Additionally, they may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

4-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-3-5-13-6-4-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFMNXVMFVDJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine

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